molecular formula C13H12Cl2N2O5S B2830902 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034271-75-3

3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2830902
CAS No.: 2034271-75-3
M. Wt: 379.21
InChI Key: AEOCAMIOXPUGFI-UHFFFAOYSA-N
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Description

3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, an azetidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the azetidine intermediate reacts with a sulfonyl chloride derivative of 2,4-dichloro-5-methylphenyl.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an appropriate precursor, such as a hydroxy acid, under dehydrating conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like chlorine (Cl₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory and antimicrobial properties. Its structural features make it a candidate for binding to specific biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the sulfonyl and oxazolidine-2,4-dione groups suggests possible applications in the treatment of bacterial infections or inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers or other advanced materials.

Mechanism of Action

The mechanism by which 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The oxazolidine-2,4-dione moiety may interact with nucleophilic sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((2,4-Dichlorophenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione: Contains a thiazolidine ring instead of an oxazolidine ring, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the sulfonyl group and the oxazolidine-2,4-dione moiety in 3-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione makes it unique compared to similar compounds

Properties

IUPAC Name

3-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O5S/c1-7-2-11(10(15)3-9(7)14)23(20,21)16-4-8(5-16)17-12(18)6-22-13(17)19/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOCAMIOXPUGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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